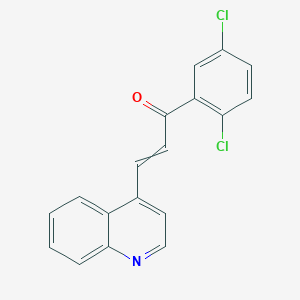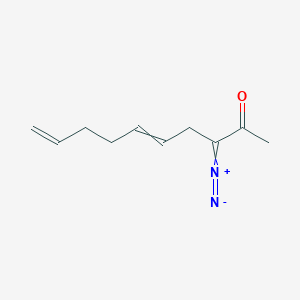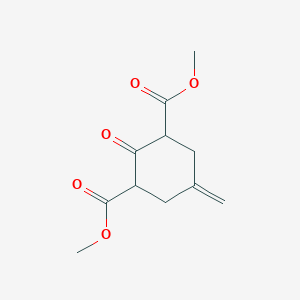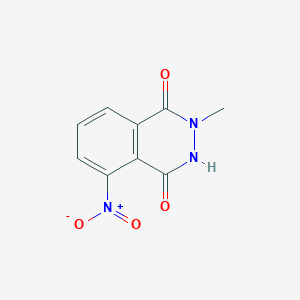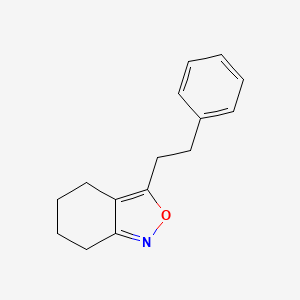![molecular formula C14H19NO5S B12558298 3-[5-(Diethylsulfamoyl)-2-methoxyphenyl]prop-2-enoic acid CAS No. 188634-48-2](/img/structure/B12558298.png)
3-[5-(Diethylsulfamoyl)-2-methoxyphenyl]prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[5-(Diethylsulfamoyl)-2-methoxyphenyl]prop-2-enoic acid is an organic compound with a complex structure that includes a diethylsulfamoyl group, a methoxy group, and a prop-2-enoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-(Diethylsulfamoyl)-2-methoxyphenyl]prop-2-enoic acid typically involves multiple steps. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
3-[5-(Diethylsulfamoyl)-2-methoxyphenyl]prop-2-enoic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halides and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Wissenschaftliche Forschungsanwendungen
3-[5-(Diethylsulfamoyl)-2-methoxyphenyl]prop-2-enoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-[5-(Diethylsulfamoyl)-2-methoxyphenyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2E)-3-[4-(Diethylsulfamoyl)phenyl]prop-2-enoic acid: Similar structure but lacks the methoxy group.
(2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoic acid: Contains additional methoxy groups.
3-{[5-(Diethylsulfamoyl)-2-ethoxyphenyl]sulfamoyl}-4-methoxybenzoic acid: Contains an ethoxy group instead of a methoxy group.
Uniqueness
3-[5-(Diethylsulfamoyl)-2-methoxyphenyl]prop-2-enoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxy group, in particular, may influence its reactivity and interactions with other molecules.
Eigenschaften
CAS-Nummer |
188634-48-2 |
|---|---|
Molekularformel |
C14H19NO5S |
Molekulargewicht |
313.37 g/mol |
IUPAC-Name |
3-[5-(diethylsulfamoyl)-2-methoxyphenyl]prop-2-enoic acid |
InChI |
InChI=1S/C14H19NO5S/c1-4-15(5-2)21(18,19)12-7-8-13(20-3)11(10-12)6-9-14(16)17/h6-10H,4-5H2,1-3H3,(H,16,17) |
InChI-Schlüssel |
VAZWEQYCXOEEBJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)C=CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



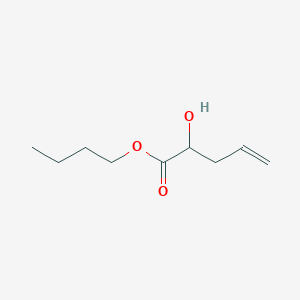
![Magnesium, chloro[3-(trimethylsilyl)propyl]-](/img/structure/B12558229.png)
![3-{1-[3-(Diethylamino)propyl]-1H-pyrrol-2-yl}prop-2-ene-1,1-diol](/img/structure/B12558233.png)
![4-[6-[4-Methoxyphenyl]spiro[2.4]hept-5-en-5-yl]benzenesulfonamide](/img/structure/B12558251.png)


